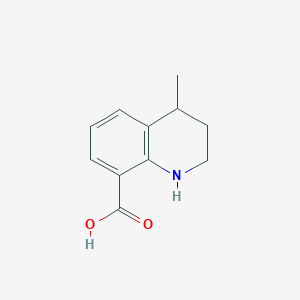

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound featuring a partially hydrogenated quinoline backbone with a methyl group at the 4-position and a carboxylic acid substituent at the 8-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to natural alkaloids and bioactive molecules, such as helquinoline, a tetrahydroquinoline antibiotic isolated from Janibacter limosus . The compound’s synthesis typically involves cyclization and functionalization strategies, as exemplified by methods used for related tetrahydroquinoline derivatives . Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHSTQBSRIRNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332627-31-2 | |

| Record name | 1332627-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic transformations starting from quinoline or related heterocyclic precursors. The key steps include ring formation, functional group transformations, and selective reductions to obtain the tetrahydroquinoline scaffold with a carboxylic acid group at the 8-position and a methyl substituent at the 4-position.

Detailed Preparation Method Based on Quinoline-4-carboxylic Acid Derivative Synthesis

A comprehensive preparation method adapted from a patented industrial process (CN102924374B) illustrates the synthesis of quinoline carboxylic acid derivatives, which can be tailored to produce this compound. This method is characterized by:

- Use of isatin derivatives as starting materials

- Reaction sequence involving ring opening, condensation, addition, elimination, oxidation, and decarboxylation under basic conditions

- Mild reaction conditions suitable for industrial scale

- High yields and cost-effective raw materials

Stepwise Synthetic Procedure

This sequence can be adapted to introduce the 4-methyl substituent and reduce the quinoline ring to the tetrahydroquinoline core by selective hydrogenation or other reduction methods.

Notes on Reduction to Tetrahydroquinoline Core

While the patent and literature focus on quinoline carboxylic acid derivatives, the tetrahydroquinoline ring system (1,2,3,4-tetrahydroquinoline) is typically obtained by:

- Catalytic hydrogenation of quinoline derivatives using Pd/C or Pt catalysts under mild hydrogen pressure

- Alternative chemical reductions using hydride reagents under controlled conditions to avoid over-reduction

- Ensuring selective reduction at the 1,2,3,4 positions while preserving the carboxylic acid functionality at position 8

Protection and Functional Group Manipulation

In related synthetic studies on tetrahydroquinoline derivatives, protection of amino and carboxyl groups is often employed to facilitate peptide synthesis or further derivatization. Common protecting groups include:

- Carbamates (e.g., Boc, Cbz) for nitrogen protection

- Esterification of carboxylic acid groups for stability during multi-step synthesis

These protocols enable the preparation of derivatives suitable for pharmaceutical applications.

Summary Table of Key Reaction Parameters

| Reaction Step | Temperature (°C) | Time (h) | Reagents | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Ring-opening condensation | 25-35 (stir), then reflux | 0.5 + 10 | Isatin, NaOH, acetone | 99 | High yield, mild conditions |

| Addition reaction | 95-105 | 1-6 | Phenyl aldehyde | 85 | Formation of vinyl derivative |

| Dehydration | 115-125 | 2-8 | Acetic anhydride | 93.4 | Efficient dehydration |

| Oxidation | 35-45 | 2-8 | KMnO4, NaOH | 94 | Converts vinyl to dicarboxylic acid |

| Decarboxylation | Reflux | Variable | m-Xylene | High | Produces quinoline carboxylic acid |

Research Findings and Industrial Relevance

- The described method offers a cost-effective and scalable route to quinoline carboxylic acid derivatives, including 4-methyl substituted compounds.

- Reaction conditions are mild, reproducible, and environmentally friendly , suitable for industrial production.

- Yields are consistently high (>85%), and products are well-characterized by NMR and IR spectroscopy.

- The approach allows for structural modifications and introduction of functional groups, facilitating pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation .

Scientific Research Applications

Biological Applications

4-Methyl-THQCA exhibits a range of biological activities that make it a valuable compound in pharmaceutical research.

Antimicrobial Activity

Research has shown that derivatives of tetrahydroquinoline compounds possess significant antimicrobial properties. A study synthesized various quinoline derivatives and screened them for activity against Gram-negative microorganisms and Staphylococcus aureus. The most active compounds showed comparable efficacy to established antibiotics .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.95 |

| Compound B | E. coli | 125 |

| Compound C | Pseudomonas aeruginosa | Not sensitive |

Antitumor and Anticancer Potential

Tetrahydroquinolines have been recognized for their anticancer properties. Compounds derived from this scaffold have shown promising results in inhibiting tumor growth in various cancer cell lines . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuropharmacological Effects

Studies indicate that tetrahydroquinoline derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Case Study 1: Antimicrobial Screening

A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and tested for antimicrobial activity. The study found that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation, several tetrahydroquinoline derivatives were tested against cancer cell lines. The study reported significant cytotoxic effects, with some compounds inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors in the nervous system, modulating their activity and influencing neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydroquinoline core allows for diverse modifications, with variations in substituent type, position, and stereochemistry significantly altering physicochemical and biological properties. Key analogues include:

Key Observations :

- Halogenation : Chloro and fluoro derivatives exhibit increased lipophilicity (ClogP: ~1.5–2.0 vs. ~0.8 for the methyl analogue), which may enhance membrane permeability .

- Stereochemistry: The 2R,4R configuration in helquinoline is critical for its bioactivity, while synthetic analogues like the 4-methyl variant may lack resolved stereochemistry, impacting pharmacological profiles .

Biological Activity

4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This heterocyclic compound features a tetrahydroquinoline core and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, a related compound demonstrated the ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress and activating autophagy via the PI3K/AKT/mTOR signaling pathway . This suggests that this compound may exhibit similar mechanisms.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds possess antimicrobial properties. A study on related compounds reported significant activity against various bacterial strains . Although specific data on this compound is limited, its structural similarities to these active compounds suggest potential efficacy against pathogens.

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinolines have been explored in various contexts. Certain derivatives have shown promise in protecting neuronal cells from degeneration and in modulating neurotransmitter systems . This raises the possibility that this compound could also exhibit neuroprotective effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to alter ROS levels in cells, leading to apoptosis in cancer cells .

- Protein Interaction : The compound may interact with specific proteins involved in cell signaling pathways that regulate proliferation and survival .

Case Studies

- Colorectal Cancer Study : A recent investigation into tetrahydroquinolinones revealed that specific derivatives could suppress CRC cell migration and colony formation. These findings suggest a pathway for developing new anticancer agents based on structural modifications of tetrahydroquinolines .

- Neuroprotection : In studies focusing on neuroprotection against hypoxia-induced damage in neuronal cells, certain tetrahydroquinoline derivatives demonstrated significant protective effects through modulation of neurotransmitter pathways and reduction of oxidative stress .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key features:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential anticancer and antimicrobial | Methyl group at the 4-position |

| Tetrahydroisoquinoline | Anticonvulsant and vasodilatory | Different substitution patterns |

| 8-Hydroxyquinoline | Antimicrobial and anticancer | Exhibits diverse biological activities |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional Heating | 24 h | 60–70 | Low equipment cost |

| Microwave Irradiation | 0.5 h | 85–90 | Rapid, energy-efficient |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the tetrahydroquinoline scaffold and substituent positions. For example, the methyl group at position 4 appears as a singlet (~δ 1.2–1.5 ppm) in H NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 192.1) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies .

Basic: What preliminary biological activities have been reported for related tetrahydroquinoline derivatives?

Methodological Answer:

While direct data on this compound is limited, structurally similar analogs exhibit:

- Antimicrobial Activity : Helquinoline (a 4-methoxy-2-methyl analog) shows potent activity against Staphylococcus aureus (MIC = 2 µg/mL) via DNA gyrase inhibition .

- Anticancer Potential : Tetrahydroquinoline-carboxylic acids induce apoptosis in HeLa cells by disrupting mitochondrial membrane potential .

Q. Table 2: Biological Activities of Analogous Compounds

| Compound (Substituents) | Activity | Mechanism |

|---|---|---|

| 4-Methoxy-2-methyl derivative | Antibacterial | DNA gyrase inhibition |

| 6-Chloro derivative | Antifungal | Ergosterol biosynthesis block |

| 8-Hydroxyquinoline derivative | Metal chelation | Oxidative stress induction |

Advanced: How do substituent modifications impact SAR in tetrahydroquinoline-carboxylic acids?

Methodological Answer:

- Position 4 Methyl Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Carboxylic Acid at Position 8 : Critical for metal chelation (e.g., Fe, Cu) and antibacterial activity .

- Chloro/Methoxy Substituents : Electron-withdrawing groups (e.g., Cl at position 6) improve lipophilicity and membrane penetration .

Experimental Design Tip : Use isosteric replacements (e.g., -CF for -CH) to evaluate steric/electronic effects on target binding .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

- Kinetic Studies : For analogs like helquinoline, competitive inhibition of DNA gyrase is confirmed via Lineweaver-Burk plots ( = 0.8 µM) .

- Molecular Docking : The carboxylic acid group forms hydrogen bonds with ATP-binding pockets of kinase targets (e.g., EGFR) .

Advanced: How can analytical methods resolve data contradictions in purity assessment?

Methodological Answer:

Contradictions in purity often arise from residual solvents or stereoisomers. Mitigation strategies include:

- HPLC-DAD/MS : Quantifies impurities ≥0.1% using C18 columns (acetonitrile/water gradient) .

- Chiral Chromatography : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., decarboxylation) and improves scalability .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-phosphoric acid) achieve >90% enantiomeric excess for stereospecific derivatives .

Advanced: How to address conflicting bioactivity data across substituent variations?

Methodological Answer:

- Meta-Analysis : Compare IC values of analogs in standardized assays (e.g., NIH/NCATS protocols).

- Proteomics Profiling : Identify off-target interactions (e.g., using thermal shift assays) that may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.